6-Oxoheptanenitrile
Overview
Description
6-Oxoheptanenitrile: is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its seven-carbon chain structure. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Oxoheptanenitrile can be synthesized through several methods. One common approach involves the oxidation of 6-heptenenitrile using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the hydrolysis of this compound derivatives followed by dehydration to yield the desired compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation reactions. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as .
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
6-Oxoheptanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-oxoheptanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of different derivatives. These interactions are crucial for its applications in drug development and chemical synthesis .
Comparison with Similar Compounds
6-Heptenenitrile: Similar structure but lacks the ketone group.
6-Oxoheptanoic acid: Similar structure but has a carboxylic acid group instead of a nitrile group.
6-Aminoheptanenitrile: Similar structure but has an amino group instead of a ketone group.
Uniqueness: 6-Oxoheptanenitrile is unique due to the presence of both a nitrile and a ketone group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and scientific research .
Properties
IUPAC Name |
6-oxoheptanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDOUOYONZTRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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